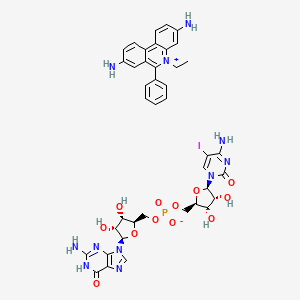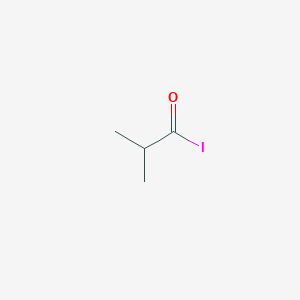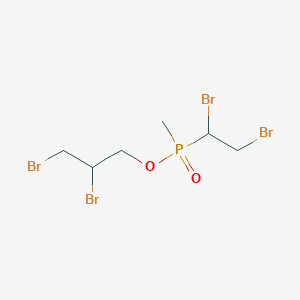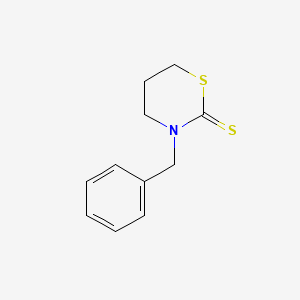
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylcyclopropyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and catalysts, along with optimized reaction conditions, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of quinones or other oxidized products.
Aplicaciones Científicas De Investigación
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one can be compared with other similar compounds, such as:
2-Bromo-3-(4-methoxyphenyl)propan-1-one: Lacks the methylcyclopropyl group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one: Lacks the bromine atom, which may influence its chemical properties and applications.
2-Bromo-3-phenyl-1-(1-methylcyclopropyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63181-47-5 |
|---|---|
Fórmula molecular |
C14H17BrO2 |
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
2-bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C14H17BrO2/c1-14(7-8-14)13(16)12(15)9-10-3-5-11(17-2)6-4-10/h3-6,12H,7-9H2,1-2H3 |
Clave InChI |
RYWSNXNFFVDDGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C(=O)C(CC2=CC=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


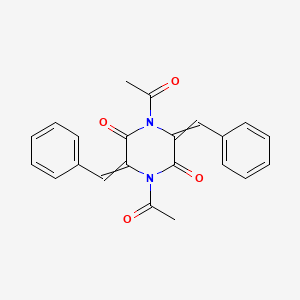
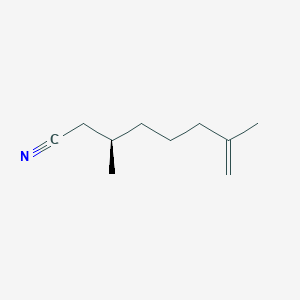
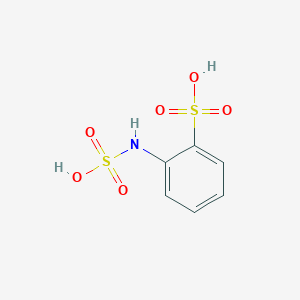
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
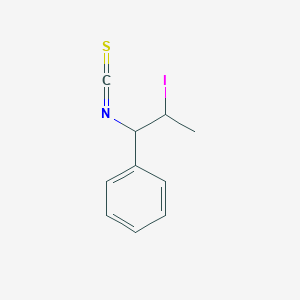
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
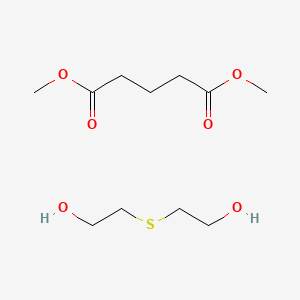
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
